molecular formula C23H18ClN3O2 B2862989 2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 898452-94-3

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2862989
CAS No.: 898452-94-3
M. Wt: 403.87
InChI Key: PIMZDSLHRPCUJF-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative supplied for research purposes. The indolizine scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and its presence in numerous naturally occurring alkaloids . Compounds based on this core structure have been reported to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antitumor activities . Specifically, related 2-phenylindolizine-1-carboxylate analogs have been identified as promising anti-inflammatory agents, demonstrating potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for inflammation . Molecular modeling studies suggest these compounds fit well within the active site of COX-2, and ADMET predictions indicate favorable drug-like properties for this class of molecules . The structure of this compound features a 1-carboxamide group linked to a 3-methylphenyl ring and a 4-chlorobenzoyl substituent at the 3-position, which may influence its binding affinity and selectivity for specific biological targets. This product is intended for non-human research applications only, exclusively for use in laboratory settings. It is not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound as a key intermediate in synthetic chemistry, a building block for creating diverse chemical libraries, or a candidate for in vitro pharmacological screening to explore new therapeutic avenues.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-5-4-6-17(13-14)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)15-8-10-16(24)11-9-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMZDSLHRPCUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is conducted under inert atmosphere conditions.

    Introduction of the 4-chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via an acylation reaction. This step typically uses reagents like 4-chlorobenzoyl chloride and a base such as triethylamine.

    Attachment of the N-(3-methylphenyl) Group: The final step involves the coupling of the N-(3-methylphenyl) group to the indolizine core. This can be achieved through an amide bond formation reaction using reagents like 3-methylaniline and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted aromatic derivatives.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The indolizine scaffold is shared among analogs, but substituents on the benzoyl and phenyl groups significantly alter properties. Below is a comparative analysis:

Table 1: Key Structural Features of Analogs
Compound Name Benzoyl Substituent Phenyl Substituent Molecular Formula Molecular Weight
Target Compound 4-Chloro 3-Methylphenyl C23H18ClN3O2 419.87 g/mol
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-Methoxy 2-Chlorophenyl C23H18ClN3O3 419.87 g/mol
2-Amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide 4-Chloro 2-Fluorophenyl C22H15ClFN3O2 407.83 g/mol
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitro 4-Ethylphenyl C24H20N4O4 428.44 g/mol
Key Observations:

Electron-Donating Groups (4-OCH3): May reduce binding affinity but improve solubility due to increased polarity .

Alkyl Groups (3-CH3, 4-C2H5): Increase hydrophobicity, enhancing membrane permeability but possibly reducing aqueous solubility .

Functional Comparisons

Receptor Binding and Allosteric Modulation
  • The target compound’s indolizine core may offer improved stability over thiophenes.
  • Fluorophenyl Analog : The 2-fluorophenyl variant () shares the 4-chlorobenzoyl group with the target compound. Fluorine’s small size and electronegativity may enhance binding precision compared to bulkier methyl or ethyl groups .
Pharmacokinetic Considerations
  • Nitro Substituents (3-NO2): May confer redox activity or metabolic instability, requiring further stability studies .
  • Methoxy Substituents (4-OCH3) : Likely improve metabolic resistance compared to chloro or nitro groups due to reduced electrophilicity .

Biological Activity

2-Amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN2OC_{22}H_{19}ClN_{2}O, with a molecular weight of approximately 366.85 g/mol. The compound features an indolizine core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate biological pathways related to various diseases. Preliminary studies suggest that it may exhibit significant antiviral and anticancer effects, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has indicated that indolizine derivatives, including this compound, display promising anticancer properties. A study highlighted its potential as an inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure enhances its ability to bind to cancer-related targets, thereby inhibiting tumor growth.

Antimicrobial Activity

The compound has also shown notable antimicrobial properties against various pathogens. In vitro studies demonstrated its efficacy in inhibiting the growth of bacterial strains, suggesting its potential as an antimicrobial agent.

Antiviral Activity

Recent investigations have identified this compound as a potential inhibitor of viral replication. Its binding affinity to viral proteases has been documented, indicating that it may interfere with viral life cycles effectively.

Research Findings and Case Studies

StudyFindingsMethodology
Demonstrated significant anticancer activity in various cancer cell linesIn vitro assays measuring cell viability and apoptosis
Showed antimicrobial effects against Gram-positive and Gram-negative bacteriaDisk diffusion method for assessing antibacterial activity
Identified as a potent inhibitor of viral proteasesBinding affinity studies using molecular docking techniques

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions, primarily utilizing condensation and substitution methods. The incorporation of the 4-chlorobenzoyl group and the N-(3-methylphenyl) moiety enhances the compound's pharmacological profile.

Synthetic Route Overview

  • Starting Materials : Indolizine derivatives are reacted with appropriate benzoyl chlorides.
  • Reagents : Common reagents include triethylamine and dichloromethane.
  • Conditions : Reaction conditions such as temperature control are critical for optimizing yield.

Q & A

Q. How can researchers integrate multi-omics data to elucidate mechanisms of action?

  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .

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